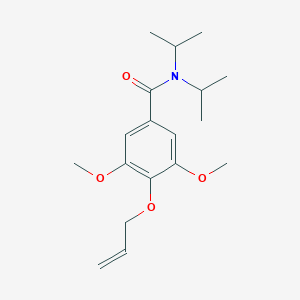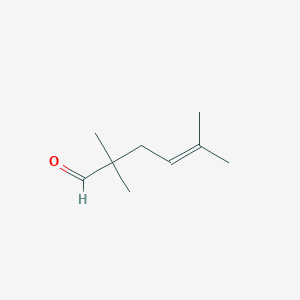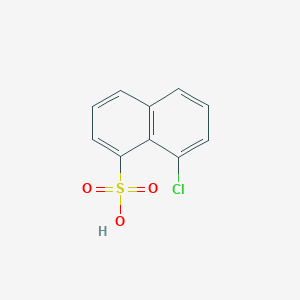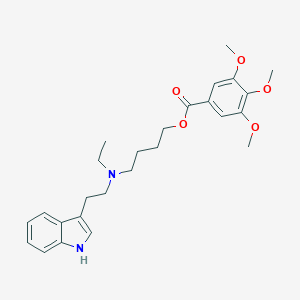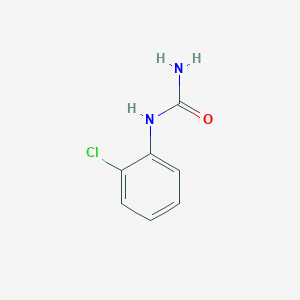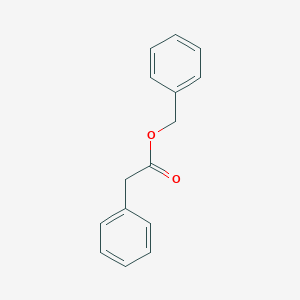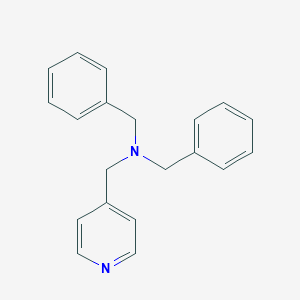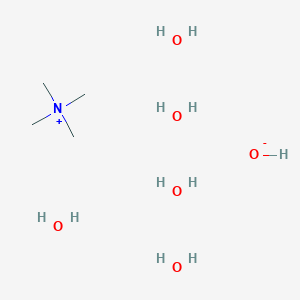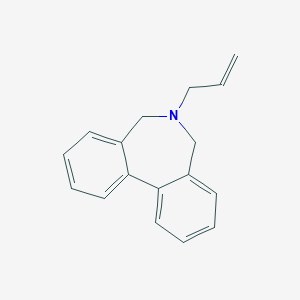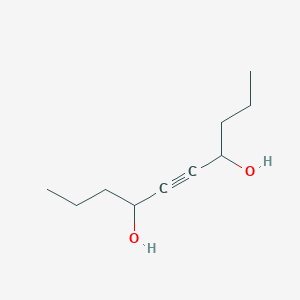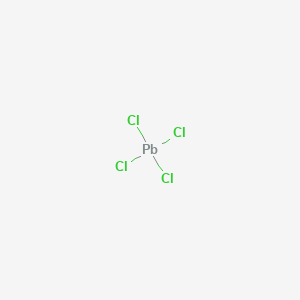
Lead tetrachloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lead Tetrachloride: An Overview Lead tetrachloride is a chemical compound that is commonly used in scientific research. It is a yellowish-brown crystalline powder that is soluble in water and other organic solvents. This compound is known for its high toxicity and has been used in various applications, including as a catalyst in organic reactions, as a reagent in analytical chemistry, and as a source of lead in the synthesis of other lead compounds. Synthesis Method Lead tetrachloride can be synthesized through various methods, including the reaction of lead with chlorine gas, the reaction of lead oxide with hydrochloric acid, and the reaction of lead acetate with hydrochloric acid. The most common method involves the reaction of lead with excess chlorine gas in a closed system, which results in the formation of lead tetrachloride. Scientific Research Application Lead tetrachloride has been widely used in scientific research due to its ability to form stable complexes with various ligands. It has been used as a catalyst in organic reactions, such as the Friedel-Crafts acylation and the chlorination of aromatic compounds. It has also been used as a reagent in analytical chemistry for the determination of various metals, including lead, copper, and iron. Mechanism of Action The mechanism of action of lead tetrachloride is not fully understood. However, it is believed that it reacts with various functional groups in organic molecules, such as carboxylic acids and alcohols, to form stable complexes. It also reacts with various metals to form metal complexes, which can be used as catalysts in organic reactions. Biochemical and Physiological Effects Lead tetrachloride is highly toxic and can cause severe damage to the liver and kidneys. It can also cause damage to the nervous system and lead to neurological disorders. Exposure to lead tetrachloride can also cause anemia, gastrointestinal problems, and reproductive problems. Advantages and Limitations for Lab Experiments The main advantage of lead tetrachloride in lab experiments is its ability to form stable complexes with various ligands. This makes it a useful reagent in analytical chemistry and a catalyst in organic reactions. However, its high toxicity and potential health hazards limit its use in lab experiments. Future Directions There are several future directions for the use of lead tetrachloride in scientific research. One potential application is in the synthesis of new lead compounds for use in organic reactions and as catalysts. Another potential application is in the development of new analytical methods for the determination of various metals. Additionally, further research is needed to fully understand the mechanism of action of lead tetrachloride and its potential health hazards.
Propiedades
Número CAS |
13463-30-4 |
|---|---|
Nombre del producto |
Lead tetrachloride |
Fórmula molecular |
PbCl4 Cl4P |
Peso molecular |
349 g/mol |
Nombre IUPAC |
tetrachloroplumbane |
InChI |
InChI=1S/4ClH.Pb/h4*1H;/q;;;;+4/p-4 |
Clave InChI |
PJYXVICYYHGLSW-UHFFFAOYSA-J |
SMILES |
Cl[Pb](Cl)(Cl)Cl |
SMILES canónico |
Cl[Pb](Cl)(Cl)Cl |
Otros números CAS |
13463-30-4 |
Sinónimos |
lead tetrachloride |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



